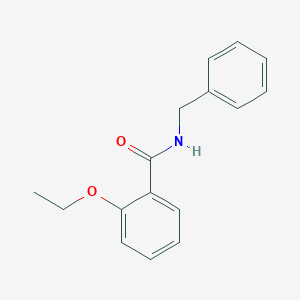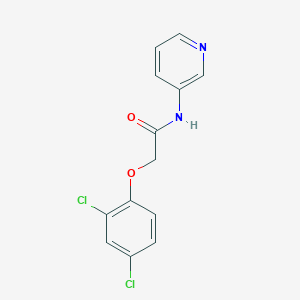
2-(2,4-dichlorophenoxy)-N-(3-pyridinyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-dichlorophenoxy)-N-(3-pyridinyl)acetamide, commonly known as DPA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPA belongs to the class of herbicides, and its chemical structure consists of a pyridine ring attached to an acetamide moiety and a dichlorophenoxy group.
Scientific Research Applications
1. Potential Use in Pesticides
Derivatives of 2,4-dichlorophenoxyacetamide, including variants similar to 2-(2,4-dichlorophenoxy)-N-(3-pyridinyl)acetamide, have been characterized for potential use as pesticides. X-ray powder diffraction was used to characterize these compounds, indicating their potential applicability in the agricultural sector (Olszewska, Pikus, & Tarasiuk, 2008).
2. Chemical Synthesis and Influence of Solvent
Research on the synthesis of phenoxy amide derivatives, including those similar to 2-(2,4-dichlorophenoxy)-N-(3-pyridinyl)acetamide, highlights the influence of solvents in the chlorination process. These studies contribute to our understanding of chemical synthesis techniques and their applications (Wang et al., 2011).
3. Controlled-Release Herbicides
Some starch derivatives of 2,4-dichlorophenoxyacetyl chloride, structurally related to 2-(2,4-dichlorophenoxy)-N-(3-pyridinyl)acetamide, have been explored for their potential as controlled-release herbicides. This research is significant in developing sustainable agricultural practices (Mehltretter et al., 1974).
4. Electrochemical Sensing Applications
An electrochemical sensor based on molecularly imprinted polypyrrole membranes for detecting 2,4-dichlorophenoxy acetic acid, a related compound, has been developed. This research indicates potential applications in environmental monitoring and pesticide detection (Xie et al., 2010).
5. Quantum Chemical Calculations
Quantum chemical calculations on compounds structurally related to 2-(2,4-dichlorophenoxy)-N-(3-pyridinyl)acetamide provide insights into their molecular structure, electronic properties, and potential reactivity. This is crucial for understanding their behavior in various applications (Choudhary et al., 2014).
properties
CAS RN |
25288-49-7 |
|---|---|
Product Name |
2-(2,4-dichlorophenoxy)-N-(3-pyridinyl)acetamide |
Molecular Formula |
C13H10Cl2N2O2 |
Molecular Weight |
297.13 g/mol |
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-pyridin-3-ylacetamide |
InChI |
InChI=1S/C13H10Cl2N2O2/c14-9-3-4-12(11(15)6-9)19-8-13(18)17-10-2-1-5-16-7-10/h1-7H,8H2,(H,17,18) |
InChI Key |
KJMGGUUPWORXTF-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ol](/img/structure/B187477.png)
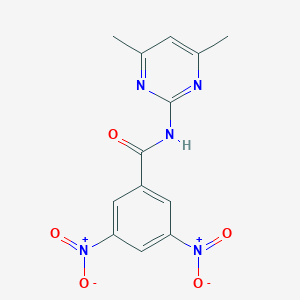
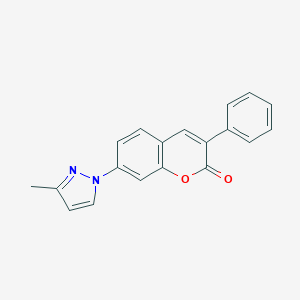
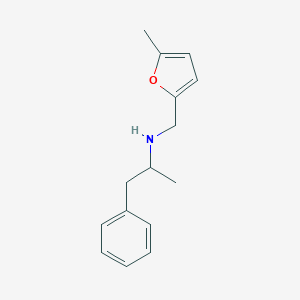
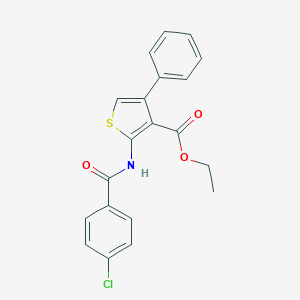

![6-Amino-3-methyl-4-(4-nitrophenyl)-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B187486.png)
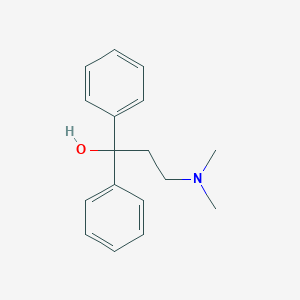
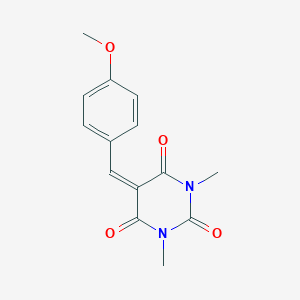


![Furan, 2,2'-[(4-bromophenyl)methylene]bis[5-methyl-](/img/structure/B187496.png)
